molecular formula C11H18ClNO2 B13972437 2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid

2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid

Cat. No.: B13972437
M. Wt: 231.72 g/mol
InChI Key: RBRXRHYXESZHRY-UHFFFAOYSA-N
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Description

2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a chloromethyl group attached to a spirocyclic azaspiro[4.4]nonane core, which is further connected to an acetic acid moiety. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction, where a chloromethyl group is introduced to the spirocyclic core. This can be achieved using chloromethylating agents under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is crucial to achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloromethyl group can be substituted with other nucleophiles to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The spirocyclic core provides a rigid scaffold that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid
  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

Uniqueness

2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid stands out due to its chloromethyl group, which imparts unique reactivity and potential for covalent modification of biomolecules. The spirocyclic structure also contributes to its stability and rigidity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

2-[8-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl]acetic acid

InChI

InChI=1S/C11H18ClNO2/c12-6-9-1-2-11(5-9)3-4-13(8-11)7-10(14)15/h9H,1-8H2,(H,14,15)

InChI Key

RBRXRHYXESZHRY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)CC(=O)O)CC1CCl

Origin of Product

United States

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